REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9](Cl)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.[F:14][C:15]([F:23])([F:22])[CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:1][C:2]1[C:9]([N:19]2[CH2:20][CH2:21][CH:16]([C:15]([F:23])([F:22])[F:14])[CH2:17][CH2:18]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(NC)C=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
FC(C1CCNCC1)(F)F
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(NC)C=C1N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |